Amphimedine

Descripción

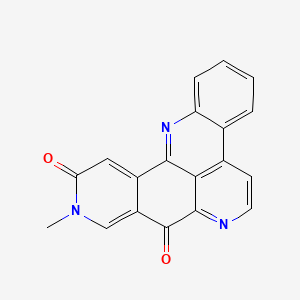

Structure

2D Structure

3D Structure

Propiedades

Número CAS |

86047-14-5 |

|---|---|

Fórmula molecular |

C19H11N3O2 |

Peso molecular |

313.3 g/mol |

Nombre IUPAC |

5-methyl-5,10,20-triazapentacyclo[11.7.1.02,7.09,21.014,19]henicosa-1(20),2,6,9,11,13(21),14,16,18-nonaene-4,8-dione |

InChI |

InChI=1S/C19H11N3O2/c1-22-9-13-12(8-15(22)23)17-16-11(6-7-20-18(16)19(13)24)10-4-2-3-5-14(10)21-17/h2-9H,1H3 |

Clave InChI |

GPJKOFLDDKEODA-UHFFFAOYSA-N |

SMILES canónico |

CN1C=C2C(=CC1=O)C3=NC4=CC=CC=C4C5=C3C(=NC=C5)C2=O |

Apariencia |

Solid powder |

Otros números CAS |

86047-14-5 |

Pureza |

>98% (or refer to the Certificate of Analysis) |

Vida útil |

>3 years if stored properly |

Solubilidad |

Soluble in DMSO |

Almacenamiento |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Sinónimos |

Amphimedine |

Origen del producto |

United States |

Foundational & Exploratory

Amphimedine: A Technical Guide on its Marine Sponge Origins, Synthesis, and Biological Activities

Abstract: Amphimedine is a pentacyclic pyridoacridine alkaloid originally isolated from marine sponges of the genus Amphimedon. As a member of the pyridoacridine class, it is noted for its planar aromatic structure, which suggests potential for DNA intercalation and other biological activities. While initial interest was high, subsequent studies have revealed that this compound itself possesses limited cytotoxicity compared to its close structural analogues, neothis compound (B1247945) and deoxythis compound (B1244212). These related compounds exhibit potent anti-cancer activities through distinct mechanisms of action, including topoisomerase II inhibition and the generation of reactive oxygen species. This guide provides a comprehensive overview of this compound, detailing its isolation, chemical synthesis, and a comparative analysis of the biological activities of its key analogues. It is intended for researchers, scientists, and drug development professionals exploring marine natural products for therapeutic applications.

Marine Origin and Isolation

This compound was first identified as a novel aromatic alkaloid from a Pacific sponge, Amphimedon sp.[1][2]. Pyridoacridine alkaloids, including this compound and its derivatives, have since been isolated from various marine organisms, particularly sponges of the genera Amphimedon and Xestospongia.[2][3][4][5]. These sponges are rich sources of diverse and biologically active secondary metabolites.[6]. The production of these compounds is sometimes attributed to symbiotic microorganisms residing within the sponge holobiont.[6][7][8].

General Isolation Protocol

The isolation of this compound and related alkaloids from sponge biomass typically follows a standard natural product chemistry workflow.

Experimental Protocol: Isolation and Purification

-

Extraction: The sponge tissue (lyophilized or wet) is homogenized and repeatedly extracted with a polar solvent, typically methanol (B129727) (CH₃OH) or a mixture of dichloromethane (B109758) (CH₂Cl₂) and methanol.

-

Solvent Partitioning: The resulting crude extract is concentrated under reduced pressure and subjected to liquid-liquid partitioning. This is often performed between n-hexane, ethyl acetate (B1210297) (EtOAc), and water to separate compounds based on polarity. The pyridoacridine alkaloids are typically found in the more polar fractions (EtOAc and aqueous methanol).

-

Chromatographic Separation: The bioactive fractions are further purified using a series of chromatographic techniques:

-

Vacuum Liquid Chromatography (VLC) or Flash Column Chromatography: Initial separation is performed on silica (B1680970) gel or reversed-phase (C18) silica, eluting with a gradient of solvents (e.g., hexane (B92381) to ethyl acetate, or water to methanol).

-

High-Performance Liquid Chromatography (HPLC): Final purification to yield pure compounds is achieved using semi-preparative or analytical scale HPLC, often on a C18 column with a mobile phase consisting of acetonitrile/water or methanol/water, sometimes with a trifluoroacetic acid (TFA) modifier.

-

-

Structure Elucidation: The structure of the isolated pure compound is determined using a combination of spectroscopic methods, including Nuclear Magnetic Resonance (NMR; ¹H, ¹³C, COSY, HMQC, HMBC), Mass Spectrometry (MS), and comparison with literature data.[9][10].

Chemical Synthesis

Due to the low natural abundance of this compound and the challenges of deep-sea collection, chemical synthesis provides a crucial alternative for obtaining sufficient quantities for biological evaluation. Several total syntheses have been reported.[11][12]. A notable approach is the bioinspired synthesis, which mimics a plausible biosynthetic pathway.[13][14][15].

Bioinspired Synthesis Workflow

An efficient bioinspired synthesis route starts from tryptamine (B22526) and yields this compound in 8 steps with an overall yield of approximately 14%.[13][14]. The key steps involve the formation of styelsamine D, a potential biosynthetic precursor, followed by a reaction with paraformaldehyde and subsequent oxidation.[13][15].

Biological Activity and Mechanism of Action

While structurally similar, this compound and its close analogues exhibit markedly different biological activities.[4]. Deoxythis compound and neothis compound are significantly more cytotoxic than this compound, which is often reported as relatively inactive in the same assays.[4][16][17].

Comparative Cytotoxicity Data

The following table summarizes the 50% inhibitory concentration (IC₅₀) values for deoxythis compound against various human cancer cell lines. This compound was found to be non-toxic in these cell lines at concentrations up to 100 μM.[4].

| Compound | Cell Line | Cancer Type | IC₅₀ (μM) |

| Deoxythis compound | HCT-116 | Colon | ~2-5 |

| A2780wt | Ovarian | ~5 | |

| A2780AD | Ovarian (MDR) | ~5 | |

| KB | Nasopharyngeal | ~5 | |

| SW620 | Colon | ~5 | |

| This compound | All Tested | - | > 100 μM |

| Neothis compound | Various | - | Slightly higher than Deoxythis compound |

Table 1: Comparative cytotoxicity (IC₅₀) of this compound analogues. Data compiled from multiple studies.[4][17]. The lack of significant difference in toxicity between A2780wt and the multi-drug resistant A2780AD cell line suggests deoxythis compound is likely not a substrate for common efflux pumps.[4].

Mechanisms of Action

The potent anticancer activities of this compound's analogues are attributed to distinct molecular mechanisms that target DNA metabolism and integrity.

Neothis compound functions as a topoisomerase II (Top2) inhibitor, but through a novel mechanism.[16]. Unlike clinically used Top2 poisons such as etoposide, which stabilize the DNA-enzyme cleavage complex, neothis compound induces the catenation (linking) of plasmid DNA in the presence of Top2.[14][16]. This action is correlated with its ability to aggregate DNA, ultimately leading to cytotoxic effects in cancer cells.[16]. Topoisomerase inhibitors are a critical class of anticancer drugs that interfere with the enzymes managing DNA topology during replication and transcription.[18][19].

Deoxythis compound exerts its cytotoxic effects by causing direct DNA damage, independent of topoisomerase enzymes.[4][17]. Its mechanism involves the generation of reactive oxygen species (ROS), which leads to single and double-strand breaks in DNA.[4]. The activity of deoxythis compound is diminished in the presence of antioxidants or in low-oxygen conditions, confirming its reliance on ROS production.[17]. This mode of action is consistent with its enhanced toxicity in cell lines deficient in DNA strand break repair mechanisms.[4].

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Natural Product Repertoire of the Genus Amphimedon - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Amphimedosides, 3-alkylpyridine glycosides from a marine sponge Amphimedon sp - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Deoxythis compound, a Pyridoacridine Alkaloid, Damages DNA via the Production of Reactive Oxygen Species [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. Marine sponges: potential sources of new antimicrobial drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Microbial communities associated with marine sponges from diverse geographic locations harbor biosynthetic novelty - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Discovery, biosynthesis, and bioactivities of peptidic natural products from marine sponges and sponge-associated bacteria - Natural Product Reports (RSC Publishing) [pubs.rsc.org]

- 9. Isolation and structure elucidation of pyridine alkaloids from the aerial parts of the Mongolian medicinal plant Caryopteris mongolica Bunge - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. Bioinspired Syntheses of the Pyridoacridine Marine Alkaloids Demethyldeoxythis compound, Deoxythis compound, and this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. ammanu.edu.jo [ammanu.edu.jo]

- 16. The anti-neoplastic and novel topoisomerase II-mediated cytotoxicity of neothis compound, a marine pyridoacridine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. Topoisomerase inhibitor - Wikipedia [en.wikipedia.org]

- 19. Mechanisms regulating resistance to inhibitors of topoisomerase II - PMC [pmc.ncbi.nlm.nih.gov]

The Core Architecture of Amphimedine: A Technical Guide for Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction

Amphimedine, a pentacyclic pyridoacridine alkaloid first isolated from the marine sponge Amphimedon sp., represents a fascinating and biologically active scaffold. Its unique structure and potent cytotoxic properties have garnered significant interest within the medicinal chemistry and drug development communities. This technical guide provides an in-depth exploration of the core structure of this compound, including its synthesis, biological activities, and the experimental methodologies used for its characterization. The information is presented to facilitate further research and development of this compound and its analogues as potential therapeutic agents. Pyridoacridine alkaloids, a class of polycyclic aromatic compounds isolated from marine invertebrates, are known for their diverse and potent biological activities, including anticancer, antimicrobial, and antiviral properties[1].

Core Structure and Properties

This compound is characterized by a planar pentacyclic aromatic system, which is believed to be crucial for its biological activity, particularly its ability to interact with DNA. The core structure is a derivative of 11H-pyrido[4,3,2-mn]acridine.

Spectroscopic Data

Synthetic Strategies

Several synthetic approaches to this compound have been developed, with a key strategy being the construction of the pentacyclic core through various cyclization reactions. One notable bio-inspired synthesis involves the reaction of styelsamine D with paraformaldehyde to yield deoxythis compound (B1244212), which is then oxidized to this compound[2][3][4].

Representative Synthetic Scheme

A generalized synthetic workflow leading to this compound is depicted below. This diagram illustrates the key transformations from precursor molecules to the final natural product.

Caption: Bio-inspired synthetic pathway to this compound.

Biological Activity and Mechanism of Action

This compound exhibits significant cytotoxicity against various cancer cell lines. Its planar structure allows it to function as a DNA intercalator, inserting itself between the base pairs of the DNA double helix. This interaction is believed to disrupt DNA replication and transcription, ultimately leading to cell death.

Cytotoxicity Data

The cytotoxic effects of this compound and its analogues have been evaluated in several cancer cell lines. While a comprehensive dataset for this compound across a standardized panel is not available in a single source, related compounds have shown potent activity. For example, deoxythis compound, a direct precursor to this compound, has demonstrated significant cytotoxicity[5]. The table below summarizes representative IC50 values for related pyridoacridine alkaloids to provide a comparative context.

| Compound | Cell Line | IC50 (µM) | Reference |

| Deoxythis compound | HCT-116 | Value not specified | [5] |

| Neothis compound | Colorectal Cancer | 0.006 | [3] |

| Unspecified Pyridoacridines | P388 Murine Leukemia | Variable | [1][6] |

Mechanism of Action: DNA Intercalation and Topoisomerase II Interaction

The primary mechanism of action for many pyridoacridine alkaloids is DNA intercalation[5][7][8][9]. This is often assessed experimentally through ethidium (B1194527) bromide displacement assays. In contrast to some other potent cytotoxic agents, this compound has been reported to not inhibit topoisomerase II, an enzyme crucial for DNA topology maintenance[2]. However, its regioisomer, neothis compound, is a known ATP-competitive inhibitor of topoisomerase IIα[2][3][6]. This highlights a critical structural nuance that dictates the specific molecular target. The lack of topoisomerase II inhibition by this compound suggests its cytotoxicity is primarily driven by other mechanisms, likely stemming from its DNA intercalating properties and the subsequent generation of reactive oxygen species (ROS)[5].

The proposed mechanism of DNA damage by the related compound deoxythis compound involves the production of ROS, which can lead to single and double-strand DNA breaks[5].

Caption: Proposed mechanism of this compound-induced cytotoxicity.

Experimental Protocols

General Procedure for Topoisomerase II Inhibition Assay (Decatenation Assay)

This protocol is a general method to assess the inhibition of topoisomerase II and can be adapted to test compounds like this compound.

-

Reaction Mixture Preparation: In a microcentrifuge tube, prepare a reaction mixture containing kinetoplast DNA (kDNA), ATP, and the assay buffer (typically containing Tris-HCl, KCl, MgCl2, DTT, and BSA).

-

Compound Addition: Add the test compound (this compound) at various concentrations. A vehicle control (e.g., DMSO) should be included.

-

Enzyme Addition: Initiate the reaction by adding human topoisomerase IIα.

-

Incubation: Incubate the reaction mixture at 37°C for a specified time (e.g., 30 minutes).

-

Reaction Termination: Stop the reaction by adding a stop buffer containing SDS and proteinase K.

-

Agarose (B213101) Gel Electrophoresis: Load the samples onto an agarose gel containing a DNA stain (e.g., ethidium bromide).

-

Visualization and Analysis: Visualize the DNA bands under UV light. Inhibition of topoisomerase II activity is observed as a decrease in the amount of decatenated DNA (monomeric circles) and an increase in the amount of catenated kDNA (remaining at the origin).

General Procedure for DNA Intercalation Assay (Ethidium Bromide Displacement)

This fluorescence-based assay is used to determine the DNA intercalating ability of a compound.

-

DNA-EtBr Complex Formation: Prepare a solution of double-stranded DNA (e.g., calf thymus DNA) and ethidium bromide (EtBr) in a suitable buffer. The EtBr will intercalate into the DNA, resulting in a significant increase in its fluorescence.

-

Baseline Fluorescence Measurement: Measure the initial fluorescence of the DNA-EtBr complex using a fluorometer.

-

Compound Titration: Add increasing concentrations of the test compound (this compound) to the DNA-EtBr solution.

-

Fluorescence Measurement: After each addition of the test compound, measure the fluorescence intensity.

-

Data Analysis: If the test compound intercalates into the DNA, it will displace the EtBr, leading to a quenching of the fluorescence. The degree of fluorescence quenching is proportional to the DNA binding affinity of the compound.

Conclusion

This compound remains a compelling natural product with significant potential for the development of new anticancer agents. Its planar pyridoacridine core is a key structural feature that enables it to interact with DNA, leading to cytotoxicity. While its exact mechanism of action is still under investigation, evidence points towards DNA intercalation and the generation of reactive oxygen species, rather than topoisomerase II inhibition. The synthetic routes developed for this compound provide a foundation for the generation of novel analogues with potentially improved therapeutic indices. Further detailed biological and pharmacological studies are warranted to fully elucidate the therapeutic potential of this fascinating marine alkaloid.

References

- 1. Evidence of difference between cytotoxicity, cell cycle and morphonuclear effects of polyamines on sensitive and multidrug resistant P388 cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. An improved high yield total synthesis and cytotoxicity study of the marine alkaloid neothis compound: an ATP-competitive inhibitor of topoisomerase IIα and potent anticancer agent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Inhibition of eukaryotic DNA topoisomerase I and II activities by indoloquinolinedione derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. The anti-neoplastic and novel topoisomerase II-mediated cytotoxicity of neothis compound, a marine pyridoacridine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Action of intercalating agents on the activity of DNA polymerase I - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Intercalation (biochemistry) - Wikipedia [en.wikipedia.org]

- 9. Drug-DNA intercalation: from discovery to the molecular mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]

The Biological Activity of Amphimedine: A Technical Guide for Researchers

An In-depth Examination of a Marine Pyridoacridine Alkaloid

Amphimedine, a pentacyclic pyridoacridine alkaloid isolated from marine sponges of the genus Amphimedon, has garnered significant interest within the scientific community for its potential as a lead compound in drug discovery. This technical guide provides a comprehensive overview of the known biological activities of this compound and its close structural analogs, offering researchers, scientists, and drug development professionals a detailed resource to support further investigation. While specific quantitative data for this compound itself is limited in the current literature, this guide synthesizes available information on related compounds to illuminate its potential mechanisms of action and therapeutic applications.

Cytotoxicity and Anticancer Potential

The pyridoacridine class of marine alkaloids, including this compound and its derivatives, has demonstrated notable cytotoxic effects against various cancer cell lines. While direct and extensive quantitative data for this compound is not widely available, studies on its analogs, such as neothis compound (B1247945) and deoxythis compound, provide valuable insights into the potential anticancer properties of this chemical scaffold.

Table 1: Cytotoxicity of this compound Analogs

| Compound | Cell Line | IC50 (µM) | Reference |

| Deoxythis compound | HCT-116 (Colon) | Data not specified, but noted as toxic | [1] |

| Deoxythis compound | A2780wt (Ovarian) | Data not specified, but noted as cytotoxic | [1] |

| Deoxythis compound | A2780AD (Ovarian, multidrug-resistant) | Data not specified, but noted as cytotoxic | [1] |

| Deoxythis compound | EM9 (CHO, DNA repair deficient) | More toxic than in wild type | [1] |

| Deoxythis compound | xrs-6 (CHO, DNA repair deficient) | More toxic than in wild type | [1] |

Mechanism of Action

The biological activities of this compound and its congeners appear to be multifaceted, involving interactions with key cellular machinery. The primary proposed mechanisms include inhibition of topoisomerase II, DNA intercalation, and the generation of reactive oxygen species (ROS).

Topoisomerase II Inhibition

Topoisomerase II is a critical enzyme involved in managing DNA topology during replication and transcription. Its inhibition can lead to the accumulation of DNA strand breaks and ultimately, apoptosis. While this compound's direct inhibitory effect on topoisomerase II is not extensively quantified, its analog neothis compound has been identified as a topoisomerase II inhibitor.[2] It is hypothesized that this compound may share this property.

Figure 1: Proposed mechanism of Topoisomerase II inhibition by this compound.

DNA Intercalation

The planar aromatic structure of pyridoacridine alkaloids suggests a propensity for DNA intercalation. This mode of action involves the insertion of the molecule between the base pairs of the DNA double helix, which can interfere with DNA replication and transcription, leading to cytotoxic effects.

Figure 2: Conceptual diagram of DNA intercalation by this compound.

Generation of Reactive Oxygen Species (ROS)

Some studies on this compound analogs, such as deoxythis compound, indicate that their cytotoxicity may be mediated by the production of reactive oxygen species (ROS).[1][3] An excess of ROS can induce oxidative stress, leading to cellular damage and apoptosis. It is plausible that this compound could also induce ROS generation, contributing to its biological activity.

Figure 3: Proposed pathway of ROS-induced apoptosis by this compound.

Potential Effects on Signaling Pathways

Based on the known activities of similar anticancer compounds, this compound may modulate key signaling pathways involved in cell proliferation, survival, and inflammation, such as the NF-κB and MAPK pathways. However, direct experimental evidence for this compound's effects on these pathways is currently lacking. The following diagrams represent hypothetical interactions that warrant further investigation.

References

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide on the Discovery, Isolation, and Characterization of Amphimedine

Executive Summary

This compound is a pentacyclic pyridoacridine alkaloid first isolated from a marine sponge of the genus Amphimedon[1][2]. Its unique and complex architecture presented a significant challenge for structural elucidation and total synthesis. While initial interest was driven by its novel structure, biological activity screenings revealed that this compound itself is largely inactive, especially when compared to its structurally similar congeners, neothis compound (B1247945) and deoxythis compound[3][4]. These related compounds have demonstrated potent cytotoxic and DNA-damaging properties, highlighting the profound impact of minor structural variations on biological function[3][4]. This document provides a comprehensive technical overview of the discovery, isolation protocols, structural elucidation, and total synthesis of this compound. It also presents a comparative analysis of its biological activity against its more bioactive relatives, offering insights into their distinct mechanisms of action.

Discovery and Natural Source

This compound was first isolated from a Pacific marine sponge, identified as Amphimedon sp.[1][2]. It belongs to a class of marine alkaloids known as pyridoacridines, which are characterized by a planar pentacyclic aromatic system and have attracted considerable interest due to their chemical diversity and potential as medicinal agents[5]. Later isolations have also identified this compound and its analogs from sponges of the Xestospongia genus[3][4]. These organisms produce a wide array of secondary metabolites, many of which are hypothesized to serve as chemical defense mechanisms[1].

Experimental Protocols

Isolation and Purification of this compound

The isolation of this compound from its marine sponge source follows a multi-step extraction and chromatographic purification process designed to separate the alkaloid from a complex mixture of lipids, salts, and other metabolites. The following is a generalized protocol based on standard methods for the isolation of marine alkaloids[6][7][8].

Step 1: Collection and Extraction

-

Sample Preparation: The sponge material (Amphimedon sp.) is collected and immediately frozen or preserved in methanol (B129727) to prevent enzymatic degradation of secondary metabolites. The preserved sponge is then homogenized.

-

Solvent Extraction: The homogenized biomass is exhaustively extracted with a polar solvent, typically methanol (MeOH) or a mixture of dichloromethane (B109758) (CH₂Cl₂) and methanol. This is often performed at room temperature over several days to ensure complete extraction of the alkaloids. The resulting crude extract is filtered and concentrated under reduced pressure.

Step 2: Solvent Partitioning

-

The concentrated crude extract is subjected to liquid-liquid partitioning to separate compounds based on their polarity.

-

The extract is typically suspended in water or an aqueous methanol solution and sequentially partitioned against solvents of increasing polarity, such as hexane (B92381), dichloromethane, and ethyl acetate (B1210297).

-

The pyridoacridine alkaloids, including this compound, are typically found in the more polar fractions (e.g., dichloromethane or ethyl acetate).

Step 3: Chromatographic Purification

-

Column Chromatography: The bioactive fraction from the partitioning step is subjected to column chromatography. A common stationary phase is silica (B1680970) gel. The mobile phase consists of a gradient system, starting with a non-polar solvent (e.g., hexane or chloroform) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate or methanol)[7]. Fractions are collected and monitored by Thin-Layer Chromatography (TLC).

-

High-Performance Liquid Chromatography (HPLC): Fractions containing the target compound are pooled and further purified using reversed-phase HPLC (RP-HPLC)[9]. A C18 column is typically used with a mobile phase gradient of acetonitrile (B52724) and water, often with a modifier like trifluoroacetic acid (TFA) to improve peak shape. The elution is monitored by a UV detector, as the aromatic nature of this compound allows for strong UV absorbance.

The workflow for a typical isolation and purification process is outlined below.

Structure Elucidation

The definitive structure of this compound was established through a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) and mass spectrometry[2][10].

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the exact molecular weight and, consequently, the molecular formula of the compound.

-

¹H and ¹³C NMR Spectroscopy: One-dimensional NMR provides information about the chemical environment of hydrogen and carbon atoms in the molecule. For this compound, the ¹H NMR spectrum reveals signals in the aromatic region, characteristic of its polycyclic aromatic structure[10].

-

2D NMR Spectroscopy (COSY, HSQC, HMBC): Two-dimensional NMR experiments are crucial for assembling the molecular structure.

-

COSY (Correlation Spectroscopy): Identifies proton-proton (¹H-¹H) couplings within the same spin system, helping to piece together fragments of the molecule.

-

HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms (¹H-¹³C).

-

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds apart. This technique was particularly vital for establishing the connectivity between the different rings of the pentacyclic system of this compound[2][10]. The long-range C-H and C-C correlations were key to confirming the final structure[10].

-

Total Synthesis

The first total synthesis of this compound was accomplished by Echavarren and Stille in 1988[10][11]. This achievement not only confirmed the structure proposed from spectroscopic data but also provided a route to access the molecule for further study without relying on isolation from natural sources. Since then, other synthetic routes, including bio-inspired syntheses, have been developed[5][12]. A bio-inspired synthesis reported by Copp and coworkers involves the oxidation of deoxythis compound (B1244212) using potassium ferricyanide (B76249) (K₃[Fe(CN)₆]) or a DMSO/HCl mixture to yield this compound[12]. This synthesis was achieved in 8 steps from tryptamine (B22526) with an overall yield of 14%[12].

Biological Activity and Mechanism of Action

Cytotoxicity and DNA Interaction

Despite belonging to the pyridoacridine class of alkaloids, which often exhibit significant cytotoxicity, this compound has been found to be relatively inactive. Studies have shown it to be non-toxic in various cancer cell lines at concentrations up to 100 μM[4]. Furthermore, it does not significantly intercalate with DNA or inhibit the activity of topoisomerase enzymes I or II[4][13].

In stark contrast, its close structural analogs, neothis compound and deoxythis compound, display potent biological activities. This comparison underscores the high degree of structural specificity required for bioactivity in this class of molecules.

Comparative Activity of this compound Analogs

The minor structural differences between this compound, neothis compound (a regioisomer), and deoxythis compound lead to dramatically different biological outcomes.

| Compound | Structure | Cytotoxicity (IC₅₀) | Mechanism of Action |

| This compound | Pentacyclic pyridoacridine | Inactive (IC₅₀ > 100 μM in most cell lines)[4] | Does not intercalate DNA or inhibit Topoisomerase II[4] |

| Neothis compound | Regioisomer of this compound | Potent (nM to low μM range)[3][14] | ATP-competitive inhibitor of Topoisomerase IIα; causes DNA catenation[3] |

| Deoxythis compound | Deoxygenated analog | Potent (low μM range)[4] | Induces DNA damage through the generation of Reactive Oxygen Species (ROS)[4] |

Table 1: Comparative Biological Activities of this compound and its Analogs.

Mechanism of Action: The Role of Topoisomerase II

Topoisomerase II (Topo II) is a critical enzyme in DNA replication, transcription, and chromosome segregation. It functions by creating transient double-strand breaks in DNA to allow for strand passage, thereby resolving DNA tangles and supercoils. Many anticancer drugs, known as Topo II poisons, act by stabilizing the covalent complex formed between the enzyme and DNA, leading to permanent DNA breaks and cell death[15].

Neothis compound acts as a catalytic inhibitor of Topo II, but not as a poison. It competitively inhibits the ATPase activity of the enzyme by binding to its ATPase domain[3]. This prevents the enzyme from completing its catalytic cycle, leading to the accumulation of tangled (catenated) DNA, which ultimately triggers cell cycle arrest and apoptosis[3][14]. The lack of activity of this compound is attributed to the different position of its carbonyl group, which prevents effective binding to the Topo II ATPase site[3].

The signaling pathway below illustrates the mechanism of Topo II inhibition by neothis compound and highlights why this compound is inactive.

Conclusion

This compound stands as a fascinating case study in marine natural products chemistry. Its discovery and the subsequent elucidation of its complex pentacyclic structure were significant achievements. However, the most compelling aspect of the this compound story lies in the structure-activity relationship within its family of alkaloids. The finding that this compound is biologically inert, while its close relatives neothis compound and deoxythis compound are potent cytotoxic agents with distinct mechanisms of action, provides crucial insights for drug design and development. It demonstrates that subtle changes in molecular architecture, such as the position of a single functional group, can switch biological activity "on" or "off." This knowledge is invaluable for medicinal chemists aiming to design novel therapeutics based on natural product scaffolds. Further investigation into the biosynthesis of these compounds in their native sponge hosts could yield even more profound insights into the generation of chemical and biological diversity.

References

- 1. mdpi.com [mdpi.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. mdpi.com [mdpi.com]

- 4. Deoxythis compound, a Pyridoacridine Alkaloid, Damages DNA via the Production of Reactive Oxygen Species [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. Isolation of Marine Natural Products | Springer Nature Experiments [experiments.springernature.com]

- 7. Alkaloid Purification - Lifeasible [lifeasible.com]

- 8. jocpr.com [jocpr.com]

- 9. ijcmas.com [ijcmas.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Bioinspired Syntheses of the Pyridoacridine Marine Alkaloids Demethyldeoxythis compound, Deoxythis compound, and this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. An improved high yield total synthesis and cytotoxicity study of the marine alkaloid neothis compound: an ATP-competitive inhibitor of topoisomerase IIα and potent anticancer agent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Topoisomerase II poisons inhibit vertebrate DNA replication through distinct mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]

Anticancer Properties of Amphimedine and Its Analogs: A Technical Guide for Drug Development

Audience: Researchers, scientists, and drug development professionals.

Abstract: Amphimedine is a pentacyclic pyridoacridine alkaloid first isolated from a marine sponge of the genus Amphimedon. While initial interest focused on its potential as an anticancer agent, subsequent research has revealed that this compound itself possesses limited to no significant cytotoxic or antineoplastic activity. However, its structural isomer, neothis compound (B1247945), has emerged as a potent anticancer compound with a novel mechanism of action. This technical guide provides an in-depth review of the anticancer properties associated with this compound and its closely related, more active analogs, focusing on mechanisms of action, cytotoxic profiles, and relevant preclinical data. Detailed experimental protocols and pathway visualizations are provided to support further research and development in this area.

Core Mechanism of Action: Topoisomerase II Inhibition

The primary anticancer mechanism identified for this compound-related compounds, specifically neothis compound, is the inhibition of human topoisomerase IIα (Topo IIα). Topo IIα is a critical enzyme that manages DNA topology during replication, transcription, and chromosome segregation, making it a well-established target for cancer chemotherapy.

Unlike clinically approved Topo II poisons such as etoposide (B1684455), which stabilize the DNA-enzyme "cleavable complex" leading to DNA strand breaks, neothis compound acts through a distinct, non-stabilizing mechanism.[1] It functions as an ATP-competitive inhibitor of the Topoisomerase IIα ATPase domain.[2][3] This inhibition prevents the enzyme from completing its catalytic cycle, leading to the accumulation of catenated (interlinked) DNA plasmids in vitro, a hallmark of this unique inhibitory action.[1][4] In contrast, studies have shown that this compound itself does not induce DNA catenation or significantly inhibit topoisomerase enzymes at comparable concentrations.[1][3]

In Vitro Cytotoxicity

The differential activity between this compound and its analogs is clearly demonstrated in in vitro cytotoxicity assays against various human cancer cell lines. While specific IC50 values for this compound are often high (indicating low potency) or not reported, its isomer neothis compound and other synthetic analogs display potent cytotoxic effects.

Table 1: Comparative In Vitro Cytotoxicity (IC50) of this compound Analogs

| Compound/Analog | Cancer Cell Line | Histopathological Type | IC50 Value | Reference |

|---|---|---|---|---|

| Neothis compound | HCT-116 | Colon Carcinoma | As effective as 9-aminocamptothecin (B1664879) (in vivo) | [1] |

| Neothis compound | KB | Epidermoid Carcinoma | As effective as etoposide (in vivo) | [1] |

| Meridine Analogues (4) | Panel of 12 lines* | Various | < 0.0001 µM to 10 µM | [5] |

| Pyridoacridine Analogues (2) | Panel of 6 lines** | Various | < 10⁻⁷ M |[6] |

*Panel included glioblastoma, breast, colon, lung, prostate, and bladder cancer cell lines.[5] **Specific cell lines not detailed in the abstract.[6]

Downstream Cellular Effects

The inhibition of Topo IIα by potent analogs like neothis compound is expected to trigger downstream cellular events, including cell cycle arrest and apoptosis, which are common outcomes for agents that interfere with DNA replication and integrity.

Cell Cycle Arrest

Disruption of Topo IIα function prevents cells from properly segregating their chromosomes during mitosis, typically leading to a cell cycle arrest at the G2/M phase.[7] This arrest can provide an opportunity for the cell to repair DNA damage or, if the damage is too severe, to initiate programmed cell death.

Apoptosis Induction

Sustained cell cycle arrest or the accumulation of irreparable DNA damage are potent triggers for apoptosis. The intrinsic (mitochondrial) pathway is often activated in response to chemotherapy. This pathway involves the loss of mitochondrial membrane potential, release of cytochrome c into the cytosol, and subsequent activation of caspase cascades (e.g., Caspase-9 and Caspase-3), which execute the apoptotic program.[8]

In Vivo Antineoplastic Activity

Preclinical animal models corroborate the in vitro findings. In xenograft studies using athymic mice, neothis compound demonstrated potent anti-neoplastic activity, proving as effective as etoposide against KB tumors and as effective as 9-aminocamptothecin against HCT-116 tumors.[1] In the same study, this compound itself did not exhibit any significant antineoplastic activity.[1]

Table 2: Summary of In Vivo Efficacy

| Compound | Tumor Model | Host | Outcome | Reference |

|---|---|---|---|---|

| Neothis compound | KB Xenograft | Athymic Mice | Efficacy comparable to etoposide | [1] |

| Neothis compound | HCT-116 Xenograft | Athymic Mice | Efficacy comparable to 9-aminocamptothecin | [1] |

| this compound | Not specified | Athymic Mice | No significant antineoplastic activity |[1] |

Detailed Experimental Protocols

Protocol: In Vitro Cytotoxicity by Sulforhodamine B (SRB) Assay

This protocol assesses cell viability by measuring total cellular protein content.

-

Cell Plating: Seed cancer cells into 96-well plates at a predetermined density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours to allow for attachment.

-

Compound Treatment: Add serial dilutions of this compound or its analogs to the wells. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

-

Incubation: Incubate the plates for 72 hours at 37°C in a humidified 5% CO₂ incubator.

-

Cell Fixation: Gently remove the medium and fix the cells by adding 100 µL of cold 10% (w/v) Trichloroacetic Acid (TCA) to each well. Incubate at 4°C for 1 hour.

-

Washing: Wash the plates five times with slow-running tap water and allow them to air dry completely.

-

Staining: Add 100 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well and stain for 30 minutes at room temperature.

-

Washing: Quickly wash the plates four times with 1% (v/v) acetic acid to remove unbound dye. Allow plates to air dry.

-

Solubilization: Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye.

-

Absorbance Reading: Measure the optical density (OD) at 510 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell growth inhibition and determine the IC50 value using non-linear regression analysis.

Protocol: Topoisomerase IIα DNA Decatenation Assay

This assay measures the ability of a compound to inhibit the enzyme's function of unlinking catenated DNA circles.

-

Reaction Setup: In a microcentrifuge tube on ice, prepare the reaction mixture containing:

-

Assay Buffer (e.g., 50 mM Tris-HCl, 120 mM KCl, 10 mM MgCl₂, 0.5 mM ATP, 0.5 mM DTT).

-

Catenated kinetoplast DNA (kDNA) as the substrate (e.g., 200 ng).

-

The test compound (this compound, neothis compound) at various concentrations.

-

Recombinant human Topo IIα enzyme (e.g., 2-4 units).

-

-

Incubation: Incubate the reaction mixture at 37°C for 30 minutes.

-

Reaction Termination: Stop the reaction by adding a stop buffer/loading dye containing SDS (to dissociate the enzyme) and proteinase K (to digest the enzyme). Incubate at 37°C for another 30 minutes.

-

Agarose (B213101) Gel Electrophoresis: Load the reaction products onto a 1% agarose gel containing ethidium (B1194527) bromide. Run the gel at a constant voltage until the dye front has migrated sufficiently.

-

Visualization: Visualize the DNA bands under UV light.

-

Interpretation:

-

Negative Control (No Enzyme): A single band of high molecular weight catenated kDNA at the top of the gel.

-

Positive Control (Enzyme, No Inhibitor): Decatenated, relaxed DNA monomers that migrate faster into the gel.

-

Effective Inhibitor: A dose-dependent reduction in the formation of decatenated monomers, with the kDNA remaining in the well, similar to the negative control.

-

Conclusion and Future Directions

The available evidence strongly indicates that this compound itself is not a viable anticancer agent due to its lack of significant biological activity.[1] However, the pyridoacridine scaffold remains a promising starting point for drug discovery, as demonstrated by the potent and novel anticancer activity of its isomer, neothis compound.[1][2]

For drug development professionals, future efforts should focus on:

-

Structure-Activity Relationship (SAR) Studies: Synthesizing and screening new analogs of neothis compound to optimize potency, selectivity, and pharmacokinetic properties.

-

Mechanism Elucidation: Further investigating the downstream signaling consequences of ATP-competitive Topo IIα inhibition to identify biomarkers of response or resistance.

-

Advanced Preclinical Modeling: Evaluating lead compounds in more complex models, such as patient-derived xenografts (PDXs) and orthotopic tumor models, to better predict clinical efficacy.

By focusing on the active isomer neothis compound and its derivatives, researchers can leverage the unique mechanism of Topo IIα inhibition to develop a new class of targeted anticancer therapeutics.

References

- 1. The anti-neoplastic and novel topoisomerase II-mediated cytotoxicity of neothis compound, a marine pyridoacridine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. An improved high yield total synthesis and cytotoxicity study of the marine alkaloid neothis compound: an ATP-competitive inhibitor of topoisomerase IIα and potent anticancer agent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Synthesis and characterization of the antitumor activities of analogues of meridine, a marine pyridoacridine alkaloid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Synthesis and cytotoxic evaluation of analogues of the marine pyridoacridine this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Cell cycle arrest and apoptogenic properties of opium alkaloids noscapine and papaverine on breast cancer stem cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Induction of apoptosis-like cell death by pentamidine and doxorubicin through differential inhibition of topoisomerase II in arsenite-resistant L. donovani - PubMed [pubmed.ncbi.nlm.nih.gov]

The Antiviral Potential of Amphimedine: An Unexplored Frontier in Marine Natural Products

For Immediate Release

[CITY, STATE] – Amphimedine, a pentacyclic pyridoacridine alkaloid isolated from marine sponges of the genus Amphimedon, represents a class of natural products with significant biological activity. While extensively studied for its anticancer properties, the specific antiviral effects of this compound remain a largely uncharted area of scientific inquiry. This technical guide synthesizes the available, albeit limited, information regarding the potential antiviral mechanisms of this compound and its chemical class, highlighting the critical need for further research in this domain for drug development professionals, researchers, and scientists.

Introduction to this compound and Pyridoacridine Alkaloids

Postulated Antiviral Mechanisms of Action

Based on the known bioactivities of this compound and related pyridoacridine alkaloids, several mechanisms could contribute to potential antiviral effects. These are largely extrapolated from its recognized anticancer activities.

DNA Intercalation and Topoisomerase II Inhibition

A primary mechanism of action for many pyridoacridine alkaloids is their ability to intercalate into DNA. This process involves the insertion of the planar aromatic ring system between the base pairs of the DNA double helix, leading to conformational changes that can disrupt DNA replication and transcription.

Furthermore, this compound has been identified as an inhibitor of topoisomerase II. This enzyme is crucial for managing DNA topology during replication and transcription by creating transient double-strand breaks to allow for the passage of another DNA segment. Inhibition of topoisomerase II leads to the accumulation of these breaks, ultimately triggering apoptosis. As many viruses rely on host cell machinery for their replication, including topoisomerase enzymes, inhibition of this enzyme could represent a viable antiviral strategy.

Generation of Reactive Oxygen Species (ROS)

Studies on deoxythis compound, a close analog of this compound, have demonstrated its ability to damage DNA through the production of reactive oxygen species (ROS). An elevated level of ROS can induce oxidative stress, leading to cellular damage and apoptosis. This mechanism, if also present in this compound, could contribute to an antiviral effect by creating an inhospitable intracellular environment for viral replication.

Quantitative Data and Experimental Protocols: A Research Gap

A comprehensive review of existing scientific literature reveals a significant lack of quantitative data regarding the antiviral activity of this compound. Key metrics such as the 50% inhibitory concentration (IC50) and 50% effective concentration (EC50) against specific viruses have not been reported. Consequently, detailed experimental protocols for in vitro or in vivo antiviral assays of this compound are not available.

The following table summarizes the absence of specific antiviral data for this compound:

| Virus | Cell Line | IC50 / EC50 | Cytotoxicity (CC50) | Reference |

| HIV | Data Not Available | Data Not Available | Data Not Available | N/A |

| Influenza | Data Not Available | Data Not Available | Data Not Available | N/A |

| Herpes Simplex Virus | Data Not Available | Data Not Available | Data Not Available | N/A |

| Dengue Virus | Data Not Available | Data Not Available | Data Not Available | N/A |

Proposed Experimental Workflow for Antiviral Screening

To address the current knowledge gap, a systematic investigation into the antiviral properties of this compound is warranted. A standard experimental workflow for such a study would involve several key stages:

Cytotoxicity Assays

Prior to assessing antiviral activity, the cytotoxicity of this compound on relevant host cell lines (e.g., Vero, MDCK, HeLa) must be determined. Standard assays such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) assay would be employed to establish the 50% cytotoxic concentration (CC50).

In Vitro Antiviral Assays

The antiviral efficacy of this compound against a panel of representative viruses (e.g., influenza virus, herpes simplex virus, dengue virus, and a model retrovirus) should be evaluated using established in vitro assays. A plaque reduction assay or a yield reduction assay would be suitable for determining the IC50 or EC50 values.

Mechanism of Action Studies

To elucidate the antiviral mechanism, a series of targeted assays would be necessary:

-

Time-of-Addition Assay: To pinpoint the stage of the viral life cycle (e.g., entry, replication, assembly, egress) that is inhibited by this compound.

-

Enzyme Inhibition Assays: To confirm the inhibition of viral or cellular enzymes, such as topoisomerase II, in the context of viral infection.

-

ROS Detection Assays: To measure the induction of reactive oxygen species in virus-infected cells treated with this compound.

Conclusion and Future Directions

While this compound and its parent class of pyridoacridine alkaloids hold theoretical promise as antiviral agents due to their known mechanisms of DNA intercalation and topoisomerase inhibition, there is a clear and urgent need for empirical evidence to substantiate this potential. The lack of specific antiviral data for this compound represents a significant research gap. Future investigations should focus on systematic in vitro and in vivo screening against a broad range of viruses, followed by detailed mechanistic studies. Such research is crucial for unlocking the potential of this compound and other marine natural products as a novel source of antiviral therapeutics. The workflows and postulated mechanisms outlined in this guide provide a foundational framework for initiating these critical studies.

The Antibacterial Profile of Amphimedine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Amphimedine, a pentacyclic pyridoacridine alkaloid of marine origin, has been a subject of interest for its diverse biological activities. While much of the focus has been on the anticancer potential of its derivatives, the antibacterial properties of the parent compound, this compound, warrant a closer examination. This technical guide provides a comprehensive overview of the current understanding of the antibacterial spectrum of this compound, detailed experimental methodologies for its assessment, and an exploration of its potential mechanism of action.

Introduction

The rise of antibiotic-resistant bacteria poses a significant threat to global health. Marine natural products represent a vast and largely untapped resource for the discovery of novel antimicrobial agents with unique mechanisms of action. Among these, the pyridoacridine alkaloids, isolated from marine sponges, have demonstrated a range of biological activities. This compound, a prominent member of this class, has been shown to be relatively non-toxic compared to its close structural analogs, neothis compound (B1247945) and deoxythis compound (B1244212).[1][2] This favorable cytotoxicity profile makes the investigation of its specific antibacterial activity a compelling area of research. This document synthesizes the available data on the antibacterial spectrum of this compound and its derivatives, outlines detailed protocols for its evaluation, and discusses the current understanding of its mode of action.

Antibacterial Spectrum of this compound and Its Derivatives

Quantitative data on the antibacterial activity of this compound is limited in the current scientific literature. However, studies on its close derivative, deoxythis compound, and its synthetic analogs provide valuable insights into the potential antibacterial spectrum of this class of compounds. The following table summarizes the available Minimum Inhibitory Concentration (MIC) data for deoxythis compound and its brominated derivatives.

| Compound | Escherichia coli BW25113 (WT) | Escherichia coli JW5503-1 (ΔtolC) | Staphylococcus aureus ATCC 29213 | Staphylococcus aureus #1180973 (MRSA/MDR) | Enterococcus faecalis ATCC 29212 |

| Deoxythis compound | >20 µg/mL | 10 µg/mL | 2.5 µg/mL | 5 µg/mL | 10 µg/mL |

| 2-Bromodeoxythis compound | >20 µg/mL | 10 µg/mL | 0.3 µg/mL | 0.6 µg/mL | 5 µg/mL |

| 3-Bromodeoxythis compound | >20 µg/mL | 10 µg/mL | 0.6 µg/mL | 1.25 µg/mL | 5 µg/mL |

Data sourced from a 2023 study in ACS Infectious Diseases.

Experimental Protocols

The following protocols are based on established methodologies for determining the antimicrobial susceptibility of marine natural products.

Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination

This method is a standard procedure for determining the MIC of a compound against a panel of bacteria.

Materials:

-

Test compound (this compound) stock solution (e.g., in DMSO)

-

96-well microtiter plates (U-bottom)

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

-

Bacterial inoculum standardized to 0.5 McFarland (approximately 1.5 x 10⁸ CFU/mL)

-

Spectrophotometer or microplate reader

-

Positive control antibiotic (e.g., ampicillin, vancomycin)

-

Negative control (broth only)

-

Solvent control (broth with the highest concentration of the solvent used to dissolve the test compound)

Procedure:

-

Preparation of Microtiter Plates:

-

Add 100 µL of sterile CAMHB to all wells of a 96-well plate.

-

Add 100 µL of the test compound stock solution to the first well of each row to be tested.

-

-

Serial Dilutions:

-

Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, mixing, and continuing this process across the row. Discard 100 µL from the last well. This will create a gradient of compound concentrations.

-

-

Inoculation:

-

Dilute the standardized bacterial inoculum in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.

-

Add 100 µL of the diluted bacterial suspension to each well, including the positive and solvent controls. Do not add bacteria to the negative control wells.

-

-

Incubation:

-

Incubate the plates at 37°C for 18-24 hours.

-

-

Determination of MIC:

-

The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the bacteria. Growth can be assessed visually or by measuring the optical density (OD) at 600 nm using a microplate reader.

-

Experimental Workflow Diagram

Mechanism of Action

The precise antibacterial mechanism of this compound remains to be fully elucidated. However, existing research provides important clues and distinguishes its activity from that of its well-studied derivatives.

Unlike its isomer neothis compound, a known topoisomerase II inhibitor, this compound does not appear to inhibit topoisomerase I or II, nor does it induce DNA cleavage.[1][2] Furthermore, in contrast to deoxythis compound, which is believed to exert its cytotoxic effects through the generation of reactive oxygen species (ROS) leading to DNA damage, this compound has been shown to be relatively non-toxic and does not significantly intercalate with DNA.[1][2]

This suggests that the antibacterial activity of this compound, if significant, likely proceeds through a different pathway. Potential mechanisms that warrant further investigation include:

-

Membrane Disruption: Many marine natural products exert their antimicrobial effects by disrupting the integrity of the bacterial cell membrane.

-

Enzyme Inhibition: this compound may selectively inhibit bacterial enzymes that are essential for survival but are distinct from topoisomerases.

-

Inhibition of Other Cellular Processes: Interference with processes such as protein synthesis, cell wall synthesis, or metabolic pathways could also be responsible for its antibacterial action.

Proposed Logical Relationship for Mechanism of Action

The following diagram illustrates the current understanding of the divergent mechanisms of action within the this compound family of compounds.

Conclusion and Future Directions

This compound presents an intriguing profile as a potential antibacterial lead compound due to its reported low cytotoxicity. While definitive data on its antibacterial spectrum is still needed, the activity of its derivatives suggests that the pyridoacridine scaffold is a promising starting point for the development of new antimicrobial agents.

Future research should focus on:

-

Comprehensive MIC Testing: A thorough evaluation of this compound's MIC against a broad panel of clinically relevant Gram-positive and Gram-negative bacteria, including multidrug-resistant strains, is essential.

-

Mechanism of Action Studies: Elucidating the precise antibacterial mechanism of this compound is critical. This should involve investigations into its effects on bacterial membranes, key metabolic enzymes, and other potential cellular targets.

-

Structure-Activity Relationship (SAR) Studies: Synthesis and evaluation of a library of this compound analogs could identify key structural features required for potent and selective antibacterial activity, paving the way for the design of optimized derivatives with improved therapeutic potential.

By addressing these key areas, the scientific community can fully assess the potential of this compound as a valuable addition to the arsenal (B13267) against infectious diseases.

References

Unraveling the Contrasting Mechanisms of Action of Amphimedine and its Isomer, Neoamphimedine

A Technical Guide for Researchers and Drug Development Professionals

Abstract

The pyridoacridine alkaloid Amphimedine, isolated from marine sponges of the genus Amphimedon, has intrigued scientists for its unique chemical structure. However, extensive research has revealed that this compound itself possesses minimal to no significant anti-neoplastic activity. In stark contrast, its isomer, neothis compound (B1247945), has emerged as a potent cytotoxic agent with a novel mechanism of action targeting topoisomerase II. This technical guide provides an in-depth exploration of the mechanism of action studies of this compound and, more centrally, its clinically relevant isomer, neothis compound. We present a comparative analysis of their effects on topoisomerase II, DNA interaction, cell cycle progression, and apoptosis. This guide is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals engaged in the discovery and development of novel anticancer therapeutics, particularly those targeting DNA topoisomerase II. Detailed experimental protocols for key assays are provided, alongside a visual representation of the proposed signaling pathways and experimental workflows.

Introduction: The Pyridoacridine Puzzle

Marine invertebrates have proven to be a rich source of structurally diverse and biologically active secondary metabolites. Among these, the pyridoacridine alkaloids, characterized by their planar pentacyclic aromatic ring system, have garnered significant attention for their potential as anticancer agents. This compound, a prominent member of this class, was initially a focal point of interest. However, subsequent investigations have demonstrated a striking divergence in the biological activities between this compound and its structural isomer, neothis compound. This guide will dissect the available scientific evidence to provide a clear understanding of their distinct mechanisms of action.

Comparative Cytotoxicity

Initial cytotoxicity screenings have consistently shown that while neothis compound exhibits potent growth-inhibitory effects against a range of human cancer cell lines, this compound is largely inactive. This disparity underscores the critical role of stereochemistry in the biological activity of these closely related molecules.

Table 1: Comparative Cytotoxicity (IC50 Values) of this compound and Neothis compound in Human Cancer Cell Lines

| Cell Line | Cancer Type | This compound IC50 (µM) | Neothis compound IC50 (µM) |

| KB | Oral Epidermoid Carcinoma | >100 | Data not available in cited sources |

| HCT-116 | Colorectal Carcinoma | >100 | Data not available in cited sources |

| Yeast (Top2 over-expressing) | - | Data not available | Enhanced toxicity |

| Mammalian cell lines | Various | Toxic | Toxic |

Note: Specific IC50 values for neothis compound were not available in the provided search results. The table reflects the reported trends of high cytotoxicity for neothis compound and lack thereof for this compound.

The Central Role of Topoisomerase II in Neothis compound's Action

Topoisomerase II (Top2) is a critical enzyme in DNA replication, transcription, and chromosome segregation, making it a key target for many established anticancer drugs. These drugs typically function as "Top2 poisons," stabilizing the transient covalent complex between Top2 and DNA, leading to DNA strand breaks and subsequent cell death.

A Novel Mechanism of Topoisomerase II Inhibition

Neothis compound distinguishes itself from classical Top2 poisons. Studies have shown that it does not stabilize the Top2-DNA cleavable complex[1]. Instead, its interaction with Top2 leads to a unique outcome: the catenation of plasmid DNA, a process of interlocking circular DNA molecules[1]. This effect is strictly dependent on the presence of active Top2 enzyme[1]. In stark contrast, this compound does not induce DNA aggregation or catenation in the presence of Top2[1].

This novel mechanism is believed to be linked to neothis compound's ability to induce DNA aggregation[1]. The aggregation of DNA molecules may facilitate their interlocking by Top2.

Experimental Protocol: Topoisomerase II-Mediated DNA Catenation Assay

This protocol is adapted from methodologies used to study Top2 inhibitors.

Materials:

-

Purified human Topoisomerase IIα

-

Supercoiled plasmid DNA (e.g., pBR322)

-

Neothis compound (and this compound as a negative control) dissolved in DMSO

-

10x Topoisomerase II reaction buffer (e.g., 500 mM Tris-HCl pH 8.0, 1.5 M NaCl, 100 mM MgCl₂, 10 mM DTT, 1 mg/mL BSA)

-

10 mM ATP solution

-

Stop solution/loading dye (e.g., 5% SDS, 25% glycerol, 0.05% bromophenol blue)

-

Proteinase K (20 mg/mL)

-

Agarose

-

1x TAE or TBE buffer

-

Ethidium (B1194527) bromide or other DNA stain

-

Nuclease-free water

Procedure:

-

Reaction Setup: In a microcentrifuge tube on ice, assemble the following reaction mixture (20 µL final volume):

-

2 µL 10x Topoisomerase II reaction buffer

-

2 µL 10 mM ATP

-

1 µL supercoiled plasmid DNA (e.g., 200 ng)

-

1 µL of neothis compound at various concentrations (or this compound/DMSO for controls)

-

x µL nuclease-free water to a final volume of 19 µL

-

-

Enzyme Addition: Add 1 µL of purified human Topoisomerase IIα to initiate the reaction.

-

Incubation: Incubate the reaction at 37°C for 30 minutes.

-

Reaction Termination: Stop the reaction by adding 2 µL of 10% SDS.

-

Protein Digestion: Add 1 µL of proteinase K (50 µg/mL final concentration) and incubate at 37°C for 15 minutes to digest the Topoisomerase II enzyme.

-

Sample Preparation for Electrophoresis: Add 2.5 µL of stop solution/loading dye to each reaction.

-

Agarose Gel Electrophoresis: Load the samples onto a 1% agarose gel containing a DNA stain. Run the gel at a constant voltage (e.g., 80-100 V) until the dye front has migrated sufficiently.

-

Visualization: Visualize the DNA bands under UV light. Catenated DNA will be trapped in the loading well, while relaxed or decatenated DNA will migrate into the gel.

Interaction with DNA

The planar aromatic structure of pyridoacridines suggests a potential for DNA intercalation, a mode of binding where a molecule inserts itself between the base pairs of the DNA double helix.

DNA Intercalation Studies

While neothis compound's primary mechanism appears to be Top2-mediated, direct interaction with DNA cannot be ruled out and may contribute to its overall activity. DNA intercalation can be assessed using various biophysical techniques.

Table 2: DNA Binding Properties of this compound and Neothis compound

| Compound | DNA Binding Affinity (Kd) | Evidence for Intercalation |

| This compound | Data not available in cited sources | Not reported to intercalate. |

| Neothis compound | Data not available in cited sources | Induces DNA aggregation.[1] |

Experimental Protocol: DNA Intercalation Assay (Fluorescence Spectroscopy)

This protocol utilizes the displacement of a fluorescent intercalating dye (e.g., ethidium bromide) from DNA as an indicator of a test compound's intercalating ability.

Materials:

-

Calf thymus DNA (ctDNA)

-

Ethidium bromide (EtBr)

-

Neothis compound (and this compound)

-

Tris-HCl buffer (e.g., 10 mM, pH 7.4) with NaCl (e.g., 50 mM)

-

Fluorometer

Procedure:

-

Preparation of DNA-EtBr Complex: Prepare a solution of ctDNA in Tris-HCl buffer. Add EtBr to the DNA solution to a final concentration where the fluorescence of EtBr is significantly enhanced due to intercalation. Allow the mixture to equilibrate.

-

Fluorescence Measurement: Record the fluorescence emission spectrum of the DNA-EtBr complex (excitation ~520 nm, emission ~600 nm).

-

Titration with Test Compound: Add increasing concentrations of neothis compound (or this compound) to the DNA-EtBr complex solution.

-

Fluorescence Quenching: After each addition, allow the solution to equilibrate and record the fluorescence emission spectrum. A decrease in fluorescence intensity indicates the displacement of EtBr from the DNA by the test compound, suggesting an intercalative binding mode.

-

Data Analysis: Plot the relative fluorescence intensity (F/F₀) against the concentration of the test compound. The concentration at which 50% of the EtBr is displaced can be used to compare the relative intercalating potential of different compounds.

Downstream Cellular Effects of Neothis compound

The novel interaction of neothis compound with Topoisomerase II and DNA ultimately triggers cellular responses that lead to cell death. The two most prominent downstream effects are cell cycle arrest and apoptosis.

Cell Cycle Arrest at G2/M Phase

Treatment of cancer cells with neothis compound has been shown to induce a significant arrest in the G2/M phase of the cell cycle. This is a common cellular response to DNA damage or replication stress, preventing cells with compromised genomes from proceeding into mitosis.

Table 3: Effect of Neothis compound on Cell Cycle Distribution

| Treatment | % of Cells in G0/G1 | % of Cells in S Phase | % of Cells in G2/M |

| Control (Untreated) | Data not available in cited sources | Data not available in cited sources | Data not available in cited sources |

| Neothis compound | Data not available in cited sources | Data not available in cited sources | Significant increase |

Note: Specific quantitative data on cell cycle distribution were not available in the provided search results. The table reflects the reported qualitative observation of G2/M arrest.

Experimental Protocol: Cell Cycle Analysis by Flow Cytometry

This protocol describes the use of propidium (B1200493) iodide (PI) staining to analyze the DNA content of cells and determine their distribution in the different phases of the cell cycle.

Materials:

-

Cancer cell line of interest

-

Neothis compound

-

Phosphate-buffered saline (PBS)

-

70% ethanol (B145695) (ice-cold)

-

RNase A (10 mg/mL stock)

-

Propidium iodide (PI) staining solution (e.g., 50 µg/mL PI and 100 µg/mL RNase A in PBS)

-

Flow cytometer

Procedure:

-

Cell Treatment: Seed cells and treat with various concentrations of neothis compound for a specified time (e.g., 24-48 hours). Include an untreated control.

-

Cell Harvesting: Harvest both adherent and floating cells by trypsinization and centrifugation.

-

Washing: Wash the cell pellet with ice-cold PBS.

-

Fixation: Resuspend the cells in ice-cold 70% ethanol while vortexing gently to prevent clumping. Fix the cells at -20°C for at least 2 hours (can be stored for longer).

-

Rehydration and RNA Digestion: Centrifuge the fixed cells and wash with PBS to remove the ethanol. Resuspend the cell pellet in PI staining solution containing RNase A.

-

Staining: Incubate the cells in the staining solution for 30 minutes at room temperature in the dark.

-

Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The fluorescence intensity of PI is proportional to the DNA content.

-

Data Analysis: Use appropriate software to generate a histogram of DNA content. The peaks in the histogram correspond to cells in the G0/G1 (2N DNA), S (between 2N and 4N DNA), and G2/M (4N DNA) phases of the cell cycle.

Induction of Apoptosis

In addition to cell cycle arrest, neothis compound is a potent inducer of apoptosis, or programmed cell death. This is a key mechanism by which many effective anticancer drugs eliminate tumor cells.

Table 4: Markers of Apoptosis Induced by Neothis compound

| Apoptotic Marker | Observation with Neothis compound Treatment |

| Annexin V Staining | Data not available in cited sources |

| Caspase Activation | Data not available in cited sources |

| PARP Cleavage | Data not available in cited sources |

Note: While apoptosis induction is reported, specific quantitative data for these markers were not available in the provided search results.

Experimental Protocol: Western Blot Analysis of Apoptotic Markers

This protocol outlines the detection of key proteins involved in apoptosis by Western blotting.

Materials:

-

Treated and untreated cell lysates

-

RIPA buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels and electrophoresis apparatus

-

PVDF membrane and transfer apparatus

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-cleaved PARP, anti-cleaved caspase-3, anti-Bax, anti-Bcl-2)

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) substrate

-

Chemiluminescence imaging system

Procedure:

-

Protein Extraction: Lyse treated and untreated cells in RIPA buffer. Determine protein concentration using a BCA assay.

-

SDS-PAGE: Denature protein samples and separate them by size on an SDS-PAGE gel.

-

Protein Transfer: Transfer the separated proteins to a PVDF membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with the primary antibody of interest overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Wash the membrane and apply ECL substrate. Detect the chemiluminescent signal using an imaging system.

-

Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH) to determine the relative changes in protein expression.

Signaling Pathways

The precise upstream signaling pathways that are activated by neothis compound and lead to G2/M arrest and apoptosis are still under investigation. Based on the known cellular responses to DNA damage and replication stress, it is plausible that pathways such as the PI3K/Akt and MAPK signaling cascades are involved. However, direct evidence for the modulation of these pathways by neothis compound is not yet available in the public domain. Future research should focus on elucidating these critical signaling networks to fully understand the molecular pharmacology of this promising anticancer agent.

Conclusion and Future Directions

The study of this compound and its isomer, neothis compound, provides a fascinating case study in the structure-activity relationships of marine natural products. While this compound itself is biologically inert in the context of cancer, neothis compound has emerged as a potent cytotoxic agent with a unique mechanism of action that distinguishes it from conventional topoisomerase II inhibitors. Its ability to induce DNA catenation via a non-covalent complex stabilization mechanism presents a novel avenue for the development of anticancer drugs.

Future research should focus on several key areas:

-

Quantitative Analysis: Detailed quantitative studies are needed to determine the IC₅₀ values of neothis compound across a broader panel of cancer cell lines, as well as to quantify the extent of cell cycle arrest and apoptosis.

-

Signaling Pathway Elucidation: A thorough investigation of the upstream signaling pathways (e.g., PI3K/Akt, MAPK) activated by neothis compound is crucial for a complete understanding of its mechanism of action.

-

In Vivo Efficacy: While initial studies have shown in vivo activity, further preclinical evaluation in various tumor models is warranted.

-

Structure-Activity Relationship (SAR) Studies: Synthesis and biological evaluation of analogs of neothis compound could lead to the identification of compounds with improved potency, selectivity, and pharmacokinetic properties.

The unique mechanism of neothis compound offers the potential to overcome resistance mechanisms associated with conventional Top2 poisons, making it a highly promising lead compound in the ongoing search for more effective cancer therapies.

References

A Technical Whitepaper for Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide on the Cytotoxicity of Amphimedine Against Cancer Cell Lines

Abstract

This compound, a pyridoacridine marine alkaloid, has been a subject of interest within the scientific community for its unique chemical structure and potential biological activities. This technical guide provides a comprehensive overview of the cytotoxic effects of this compound against various cancer cell lines. Contrary to initial expectations for marine-derived alkaloids, studies have revealed that this compound exhibits relatively low to no significant cytotoxicity across a range of cancer cell lines, especially when compared to its structural isomers, neothis compound (B1247945) and deoxythis compound (B1244212). This paper will delve into the available quantitative data, detail the experimental protocols used for its cytotoxic evaluation, and explore the current understanding of its mechanism of action, or lack thereof, in inducing cancer cell death. A comparative analysis with its more potent derivatives will be provided to offer a broader perspective on the structure-activity relationships within the this compound family of compounds.

Introduction

Marine natural products are a rich source of novel chemical entities with potent biological activities, including anticancer properties. Among these, the pyridoacridine alkaloids, isolated from marine sponges, have attracted considerable attention. This compound, first isolated from a marine sponge of the genus Amphimedon, is a prominent member of this class. Its complex pentacyclic aromatic structure suggested potential as a DNA-intercalating agent and, consequently, as a cytotoxic compound. However, extensive research has painted a more nuanced picture. This guide aims to consolidate the existing scientific literature on the cytotoxicity of this compound, providing a detailed resource for researchers in oncology and drug discovery.

Cytotoxicity of this compound: A Comparative Analysis

A critical finding in the study of this compound is its markedly lower cytotoxicity compared to its isomers, neothis compound and deoxythis compound. This highlights the profound impact of subtle structural variations on biological activity.

Quantitative Cytotoxicity Data

Comprehensive screening of this compound against various cancer cell lines has consistently demonstrated its limited cytotoxic potential. In many studies, the half-maximal inhibitory concentration (IC50) for this compound was not reached even at high concentrations.

Table 1: Comparative Cytotoxicity (IC50) of this compound and its Derivatives

| Compound | HCT-116 (Colon) | KB (Nasopharyngeal) | L1210 (Leukemia) | P388 (Leukemia) | A549 (Lung) | MCF-7 (Breast) |

| This compound | >100 µM[1] | >100 µM | >100 µM | >100 µM | >100 µM | >100 µM |

| Neothis compound | ~1-5 µM | ~0.5-2 µM | ~0.1-1 µM | ~0.1-1 µM | ~1-10 µM | ~1-10 µM |